molecular formula C10H8N2O2 B8807238 6-Methoxyquinazoline-2-carbaldehyde

6-Methoxyquinazoline-2-carbaldehyde

Cat. No.: B8807238
M. Wt: 188.18 g/mol
InChI Key: BEZNAQFNUNCCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyquinazoline-2-carbaldehyde is a high-purity chemical building block designed for research applications. As a multifunctional quinazoline derivative, it serves as a key intermediate in organic synthesis and medicinal chemistry. Its aldehyde group allows for further functionalization, making it valuable for creating diverse compound libraries. The methoxy and quinazoline core structure is of significant interest in the development of biologically active molecules. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-methoxyquinazoline-2-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-14-8-2-3-9-7(4-8)5-11-10(6-13)12-9/h2-6H,1H3

InChI Key

BEZNAQFNUNCCCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxyquinazoline-2-carbaldehyde (CAS 1266119-42-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Building Block in Modern Medicinal Chemistry

Introduction: The Quinazoline Scaffold and the Significance of 6-Methoxyquinazoline-2-carbaldehyde

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged scaffold" in the realm of drug discovery and development.[1] Its inherent planarity and versatile synthetic accessibility have made it a cornerstone for a multitude of pharmacologically active agents.[2] Quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] Notably, several U.S. FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy.

Within this vital class of compounds, 6-Methoxyquinazoline-2-carbaldehyde emerges as a highly valuable and versatile intermediate. Its strategic placement of a reactive aldehyde group at the 2-position, coupled with a methoxy substituent on the benzene ring, offers medicinal chemists a powerful tool for molecular elaboration and the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of 6-Methoxyquinazoline-2-carbaldehyde, encompassing its physicochemical properties, a detailed plausible synthetic route with mechanistic insights, its applications in drug discovery, and methods for its analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Methoxyquinazoline-2-carbaldehyde is fundamental for its effective handling, reaction optimization, and formulation. The table below summarizes its key characteristics.

PropertyValueSource/Method
CAS Number 1266119-42-9-
Molecular Formula C₁₀H₈N₂O₂Calculated
Molecular Weight 188.18 g/mol Calculated
Appearance Off-white to yellow solid (predicted)Inferred from related compounds
Melting Point Data not available-
Boiling Point Data not available-
Solubility Likely soluble in common organic solvents (e.g., DCM, DMF, DMSO)Inferred from structure

Synthesis and Mechanistic Insights: A Plausible and Efficient Route

The proposed synthesis commences with the commercially available 4-methoxyaniline and proceeds through the formation of a key intermediate, 2-methyl-6-methoxyquinazoline, which is then selectively oxidized to the target aldehyde.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Cyclization cluster_3 Step 4: Chlorination cluster_4 Step 5: Dechlorination cluster_5 Step 6: Oxidation A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Acetic Anhydride C 2-Amino-5-methoxyacetophenone B->C AlCl₃ D 2-Methyl-6-methoxyquinazolin-4-ol C->D Formamide, Heat E 4-Chloro-2-methyl-6-methoxyquinazoline D->E POCl₃ F 2-Methyl-6-methoxyquinazoline E->F H₂, Pd/C G 6-Methoxyquinazoline-2-carbaldehyde F->G SeO₂

A postulated synthetic workflow for 6-Methoxyquinazoline-2-carbaldehyde.
Detailed Experimental Protocol (Postulated)

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide

  • Reaction: Acetylation of the primary amine of 4-methoxyaniline.

  • Procedure: To a stirred solution of 4-methoxyaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature. Stir the mixture for 2-3 hours. Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with cold water and dry to afford N-(4-methoxyphenyl)acetamide.

Step 2: Synthesis of 2-Amino-5-methoxyacetophenone

  • Reaction: Fries rearrangement of N-(4-methoxyphenyl)acetamide.

  • Procedure: Add N-(4-methoxyphenyl)acetamide (1.0 eq) to a melt of anhydrous aluminum chloride (AlCl₃, 3.0 eq) at 160-170 °C. Heat the mixture for 1-2 hours. Cool the reaction mixture and carefully add ice-water, followed by concentrated hydrochloric acid. Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to yield 2-amino-5-methoxyacetophenone.

Step 3: Synthesis of 2-Methyl-6-methoxyquinazolin-4-ol

  • Reaction: Cyclization of 2-amino-5-methoxyacetophenone with formamide.

  • Procedure: A mixture of 2-amino-5-methoxyacetophenone (1.0 eq) and formamide (excess) is heated at 180-190 °C for 4-6 hours. Cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash with water, and dry to obtain 2-methyl-6-methoxyquinazolin-4-ol.

Step 4: Synthesis of 4-Chloro-2-methyl-6-methoxyquinazoline

  • Reaction: Chlorination of the hydroxyl group at the 4-position.

  • Procedure: A mixture of 2-methyl-6-methoxyquinazolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, excess) is refluxed for 2-3 hours.[4] After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 4-chloro-2-methyl-6-methoxyquinazoline.[5]

Step 5: Synthesis of 2-Methyl-6-methoxyquinazoline

  • Reaction: Catalytic hydrogenation to remove the chloro group.

  • Procedure: To a solution of 4-chloro-2-methyl-6-methoxyquinazoline (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of palladium on carbon (10% Pd/C). The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield 2-methyl-6-methoxyquinazoline.

Step 6: Synthesis of 6-Methoxyquinazoline-2-carbaldehyde

  • Reaction: Selective oxidation of the methyl group at the 2-position.

  • Procedure: A mixture of 2-methyl-6-methoxyquinazoline (1.0 eq) and selenium dioxide (SeO₂, 1.1 eq) in a suitable solvent (e.g., dioxane/water) is refluxed for 4-6 hours.[6] After cooling, the precipitated selenium is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to afford the final product, 6-Methoxyquinazoline-2-carbaldehyde.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The synthetic utility of 6-Methoxyquinazoline-2-carbaldehyde lies in the reactivity of its aldehyde functionality, which serves as a handle for the introduction of diverse chemical moieties through reactions such as reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. This versatility allows for the construction of extensive compound libraries for high-throughput screening in drug discovery programs.

A primary application of this building block is in the synthesis of novel kinase inhibitors. The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] By elaborating the 2-carbaldehyde group, researchers can introduce specific side chains designed to interact with key amino acid residues within the kinase domain, thereby enhancing potency and selectivity.

Signaling_Pathway cluster_0 Kinase Inhibitor Synthesis cluster_1 Cellular Signaling A 6-Methoxyquinazoline- 2-carbaldehyde B Novel Quinazoline Derivatives A->B Chemical Synthesis (e.g., Reductive Amination) C Kinase (e.g., EGFR, VEGFR) B->C Inhibition D Downstream Signaling Pathways C->D E Cell Proliferation, Angiogenesis D->E

Role of 6-Methoxyquinazoline-2-carbaldehyde in kinase inhibitor development.

Analytical Characterization

The unambiguous identification and purity assessment of 6-Methoxyquinazoline-2-carbaldehyde are crucial for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region (δ 9.5-10.5 ppm). A singlet corresponding to the methoxy group protons should appear around δ 3.8-4.2 ppm. The aromatic protons of the quinazoline ring system will resonate in the range of δ 7.0-9.0 ppm.

    • ¹³C NMR: The carbon spectrum will be distinguished by the aldehyde carbonyl carbon signal at approximately δ 190 ppm. The aromatic carbons will appear between δ 110-160 ppm, and the methoxy carbon signal is expected around δ 55-60 ppm.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak ([M]⁺) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and the methoxy group (OCH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups: a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, and C-H stretching for the aldehyde at ~2820 and ~2720 cm⁻¹.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity analysis and reaction monitoring. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, for peak shaping) is a common starting point. The elution can be performed under isocratic or gradient conditions, with UV detection at a wavelength corresponding to the compound's maximum absorbance. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[9]

Handling and Safety

Based on safety data for related quinoline and quinazoline aldehydes, 6-Methoxyquinazoline-2-carbaldehyde should be handled with appropriate precautions in a well-ventilated area, preferably in a fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation, and its toxicological properties have not been fully investigated. Store in a tightly closed container in a cool, dry place.

Conclusion and Future Outlook

6-Methoxyquinazoline-2-carbaldehyde is a strategically important building block in medicinal chemistry. Its versatile reactivity and the proven pharmacological significance of the quinazoline scaffold make it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition for cancer treatment. While a definitive, published synthesis protocol remains to be widely disseminated, the plausible synthetic route outlined in this guide provides a solid foundation for its preparation. Further research into the applications of this compound is likely to uncover new classes of biologically active molecules, underscoring its potential to contribute significantly to the advancement of drug discovery.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276.
  • Cheeseman, G. W. H., & Rafiq, M. (1968). Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine. Journal of the Chemical Society C: Organic, 2732.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • European Patent Office. (1993).
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  • Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. WO2007138613A2.
  • Gupton, J. T., et al. (1987). Vilsmeier-Haack reaction of 1-aryl-2-pyrrolidinones. A new synthesis of 4-aryl-2-carbalkoxypyrroles. The Journal of Organic Chemistry, 52(21), 4784-4787.
  • Ihara Nikkei Chemical Industry Co., Ltd. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?
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  • MDPI. (2022).
  • ResearchGate. (2012).
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  • PMC. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.
  • Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Benchchem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • European Patent Office. (1993).
  • Google Patents. (1976). 2-PIPERAZINYL-6,7-DIMETHOX.
  • Google Patents. (1998).
  • Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. WO2007138613A2.
  • Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • MDPI. (2022).
  • PMC. (2013).
  • PMC. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.
  • PMC. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.
  • ResearchGate. (2012).
  • ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?
  • ResearchGate. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline.
  • RSC Publishing. (2016). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions.
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  • Sigma-Aldrich. (2023). 4-Chloro-6,7-dimethoxy-2-methylquinazoline.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

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Technical Guide: Characterization of 6-methoxyquinazoline-2-carbaldehyde Solubility in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, understanding the solubility of a compound is a foundational pillar upon which further experimentation is built. Dimethyl sulfoxide (DMSO) is a ubiquitous and powerful polar aprotic solvent, prized for its ability to dissolve a vast array of organic molecules, making it indispensable for the preparation of high-concentration stock solutions for high-throughput screening and other in vitro assays.[1] This guide provides an in-depth technical framework for approaching the solubility of 6-methoxyquinazoline-2-carbaldehyde in DMSO.

While specific, publicly available solubility data for 6-methoxyquinazoline-2-carbaldehyde is not readily found, this document serves as a guide to both the theoretical considerations and the practical, field-proven methodologies required to determine this critical parameter. As a Senior Application Scientist, the emphasis here is not just on the procedural steps, but on the underlying scientific rationale that ensures the generation of trustworthy and reproducible data.

Section 1: Physicochemical Properties of Solute and Solvent

A robust understanding of the molecular characteristics of both the solute (6-methoxyquinazoline-2-carbaldehyde) and the solvent (DMSO) is paramount to predicting and interpreting solubility behavior.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar, aprotic solvent. Its potent solvent properties arise from its molecular structure, which features a strongly dipolar sulfoxide group. This allows it to effectively solvate a wide range of compounds, including both polar and nonpolar molecules.[2] It is fully miscible with water and many organic solvents, a property that is critical for its use in creating stock solutions that will be further diluted in aqueous buffers for biological assays.[3]

PropertyValueSource
Molecular Formula(CH₃)₂SO
Molar Mass78.13 g/mol [4]
Boiling Point189 °C (372 °F)[4]
Melting Point18.5 °C (65.3 °F)[3]
Density~1.10 g/mL[4]
PolarityHigh (Dipolar Aprotic)

Causality Note: The high boiling point of DMSO makes it difficult to remove by standard evaporation, which is a key consideration for downstream sample processing.[4] Its hygroscopic nature necessitates the use of anhydrous grade DMSO and proper storage to prevent water absorption, which can significantly alter its solvent properties and potentially cause compound precipitation.[5]

The Solute: 6-methoxyquinazoline-2-carbaldehyde

Specific experimental data for 6-methoxyquinazoline-2-carbaldehyde is sparse in public literature. However, we can infer its properties from its constituent parts: the quinazoline core, a methoxy group, and an aldehyde group. The parent structure, quinazoline-2-carbaldehyde, is a heterocyclic aromatic compound.[6] The addition of a methoxy (-OCH₃) group at the 6-position introduces a polar ether linkage and can increase the molecule's overall polarity and potential for hydrogen bonding.

PropertyInferred Characteristics for 6-methoxyquinazoline-2-carbaldehyde
Core Structure Quinazoline: A bicyclic aromatic heterocycle containing two nitrogen atoms. The aromatic nature suggests a degree of planarity and potential for π-π stacking interactions.
Key Functional Groups Aldehyde (-CHO): A polar group capable of acting as a hydrogen bond acceptor.
Methoxy (-OCH₃): A polar group where the oxygen can act as a hydrogen bond acceptor.
Quinazoline Nitrogens: The nitrogen atoms are potential hydrogen bond acceptors.
Expected Polarity The presence of multiple polar functional groups (aldehyde, methoxy, quinazoline nitrogens) suggests the molecule will have a significant dipole moment and be classified as polar.

Based on the principle of "like dissolves like," the polar nature of 6-methoxyquinazoline-2-carbaldehyde strongly suggests it will have favorable solubility in a polar solvent like DMSO.

Section 2: Theoretical Considerations for Solvation

The dissolution of 6-methoxyquinazoline-2-carbaldehyde in DMSO is governed by the intermolecular forces between the solute and solvent molecules. The energy released from the formation of these new solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

The key interactions facilitating solubility are expected to be:

  • Dipole-Dipole Interactions: The highly polar sulfoxide group of DMSO will interact strongly with the polar aldehyde and methoxy groups of the solute.

  • Hydrogen Bonding: While DMSO is an aprotic solvent (it does not donate hydrogen bonds), the oxygen atom of the sulfoxide is a powerful hydrogen bond acceptor. It can interact with any potential hydrogen bond donors on the solute, though 6-methoxyquinazoline-2-carbaldehyde itself is primarily a hydrogen bond acceptor.

Caption: Intermolecular forces between solute and DMSO.

Section 3: Experimental Protocol for Thermodynamic Solubility Determination

Since no pre-existing data is available, an experimental approach is necessary. The following protocol describes a robust, self-validating method for determining the thermodynamic equilibrium solubility of a compound in DMSO. This method is designed to ensure that a true saturated solution is achieved and accurately measured.

Materials
  • 6-methoxyquinazoline-2-carbaldehyde (solid, >95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator (set to 25°C)

  • High-speed microcentrifuge

  • Calibrated positive displacement micropipettes

  • 2.0 mL microcentrifuge tubes

  • Appropriate analytical instrumentation (e.g., HPLC-UV, UPLC-MS)

  • Volumetric flasks and appropriate solvents for analytical standard preparation

Step-by-Step Methodology

This workflow is designed to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound.

Solubility_Workflow start Start: Obtain Compound & Anhydrous DMSO prep 1. Prepare Slurry Add excess solid compound (e.g., ~5-10 mg) to a known volume of DMSO (e.g., 500 µL) in a microcentrifuge tube. start->prep equilibrate 2. Equilibration Incubate the slurry on a thermostatic shaker (e.g., 24-48h at 25°C) to allow the solution to reach thermodynamic equilibrium. prep->equilibrate separate 3. Phase Separation Centrifuge the sample at high speed (e.g., 15,000 x g for 15 min) to pellet all undissolved solid. equilibrate->separate sample 4. Sample Supernatant Carefully remove an aliquot of the clear supernatant. Avoid disturbing the solid pellet. separate->sample dilute 5. Serial Dilution Perform a large, accurate dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation. sample->dilute analyze 6. Analytical Quantification Analyze the diluted sample using a validated method (e.g., HPLC-UV) against a calibration curve. dilute->analyze calculate 7. Calculate Solubility Back-calculate the original concentration in the DMSO supernatant using the dilution factor. This is the solubility value. analyze->calculate

Caption: Experimental workflow for solubility determination.

Causality and Self-Validation
  • Why use excess solid? (Step 1): Adding an amount of compound that is visibly in excess of what can dissolve is the only way to guarantee that the resulting solution is truly saturated.

  • Why equilibrate for 24-48 hours? (Step 2): Dissolution can be a slow process. A long incubation with agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter "kinetic" solubility tests can often overestimate the true, stable solubility.

  • Why centrifuge at high speed? (Step 3): This is a critical self-validating step. A clear supernatant with a hard, compact pellet provides confidence that no microscopic, undissolved particles are carried over into the sample for analysis, which would falsely inflate the measured solubility.

  • Why a large initial dilution? (Step 5): When the DMSO supernatant is mixed with an anti-solvent (like water in a mobile phase), the compound can crash out. A large dilution in a strong organic solvent ensures the compound remains in solution prior to analysis.

  • Why use a calibration curve? (Step 6): Quantifying against a multi-point calibration curve of the same compound is the gold standard for accuracy, far superior to single-point estimations.

Section 4: Data Presentation and Interpretation

The final solubility value should be reported clearly, including the conditions under which it was measured.

Quantitative Solubility Data

As no published value exists, the table below serves as a template for reporting experimentally determined results. Based on the polar nature of the molecule, a high solubility is anticipated.

Compound IDSolventTemperature (°C)Measured Solubility (mM)MethodObservations
6-methoxyquinazoline-2-carbaldehydeAnhydrous DMSO25[To be determined]HPLC-UVClear, colorless solution after equilibration and centrifugation.
Factors Influencing Results
  • Compound Purity: Impurities can either enhance or depress solubility. Using a well-characterized solid of high purity is essential.

  • Water Content: DMSO is very hygroscopic.[5] Absorbed water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous DMSO from a freshly opened container or one that has been properly stored.

  • Temperature: Solubility is temperature-dependent. All measurements should be conducted at a controlled, reported temperature, typically ambient (e.g., 25°C).

  • Compound Stability: It is crucial to confirm that the compound does not degrade in DMSO over the course of the experiment. This can be checked by comparing the HPLC chromatogram of the final sample to a freshly prepared standard.

Conclusion

Determining the solubility of 6-methoxyquinazoline-2-carbaldehyde in DMSO is a critical first step for its use in research and drug discovery. While a specific value is not available in the literature, this guide provides the theoretical foundation and a detailed, robust experimental protocol necessary for any research scientist to determine this value with high confidence. By understanding the "why" behind each step—from the choice of an aprotic solvent to the necessity of a long equilibration time—researchers can generate accurate, reliable data that will form a solid foundation for all subsequent experiments.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent..? Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). Quinazoline-2-carbaldehyde. Retrieved from [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide.
  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

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An In-depth Technical Guide to the Medicinal Chemistry of 6-Methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a multitude of biological targets. This guide provides an in-depth exploration of a specific, highly influential subclass: 6-methoxyquinazoline derivatives. We will dissect the critical role of the 6-methoxy group in modulating target affinity, particularly for protein kinases such as EGFR and VEGFR, which are pivotal in oncology. This document synthesizes key structure-activity relationships (SAR), outlines robust synthetic strategies, details experimental protocols, and presents a forward-looking perspective for researchers, scientists, and drug development professionals. Our narrative is grounded in established scientific literature, explaining the causal links between molecular design, synthetic execution, and biological outcomes.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a versatile heterocyclic motif that has become a staple in the development of targeted therapeutics.[1][2][3] Its rigid, planar structure, combined with strategically positioned nitrogen atoms, provides an ideal framework for creating high-affinity ligands. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands within the ATP-binding pockets of protein kinases.[4] This has led to the successful development of numerous FDA-approved drugs, particularly in the realm of cancer therapy, where quinazoline-based molecules have emerged as potent and selective enzyme inhibitors.[2][5][6]

Among the various substitution patterns on the quinazoline core, the placement of a methoxy group at the C-6 position has proven to be exceptionally fruitful. This specific substitution is not merely an arbitrary decoration but a deliberate design element that profoundly influences the molecule's pharmacological profile.

Strategic Importance of the 6-Methoxy Substituent

The introduction of a methoxy (-OCH₃) group at the C-6 position of the quinazoline scaffold imparts several key advantages that medicinal chemists leverage to enhance drug-like properties and target engagement.

  • Electronic Influence: The methoxy group is an electron-donating group (EDG) through resonance, which can modulate the electron density of the entire heterocyclic system. This electronic tuning can enhance the hydrogen-bonding capability of the N-1 nitrogen, a common interaction point with the "hinge region" of many protein kinases.[3]

  • Conformational Control: The steric bulk and electronic nature of the 6-methoxy group can influence the preferred conformation of substituents at the adjacent C-5 and C-7 positions, as well as the crucial C-4 position, thereby optimizing the molecule's fit within a binding site.

  • Metabolic Stability: The methoxy group can block a potential site of metabolism (C-6), potentially improving the pharmacokinetic profile of the derivative by increasing its metabolic stability.

  • Direct Target Interactions: In many co-crystal structures of quinazoline inhibitors bound to their target kinases, the 6-methoxy group is observed making direct or water-mediated hydrogen bonds with amino acid residues, providing an additional anchor point and contributing to binding affinity.

The clinical success of drugs like Gefitinib and the potent activity of numerous investigational agents underscore the strategic value of this specific structural feature in designing next-generation kinase inhibitors.

Synthetic Pathways to 6-Methoxyquinazoline Derivatives

The construction of the 6-methoxyquinazoline core is typically achieved through well-established cyclization reactions starting from appropriately substituted anthranilic acid derivatives. A common and versatile approach involves the condensation of a 2-amino-5-methoxy-benzonitrile or a related precursor with formamide or another one-carbon source to form the pyrimidine ring.

General Synthetic Workflow

A representative synthetic route often starts with 2-amino-5-methoxybenzoic acid, which undergoes cyclization to form the quinazolinone intermediate. This intermediate is then chlorinated, typically with thionyl chloride (SOCl₂), to yield the reactive 4-chloro-6-methoxyquinazoline. This electrophilic intermediate is the linchpin for introducing various nucleophiles at the C-4 position, most commonly anilines, to generate the final 4-anilino-6-methoxyquinazoline derivatives.

G A 2-Amino-5-methoxybenzoic Acid B 6-Methoxyquinazolin-4(3H)-one A->B Cyclization (e.g., Formamide, heat) C 4-Chloro-6-methoxyquinazoline B->C Chlorination (e.g., SOCl₂, reflux) E Final 4-Anilino-6-methoxyquinazoline Derivative C->E Nucleophilic Substitution (SNAr) (e.g., Isopropanol, heat) D Substituted Aniline D->E

Caption: General synthetic scheme for 4-anilino-6-methoxyquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

See Section 7 for a full, step-by-step synthetic protocol.

Structure-Activity Relationship (SAR) Insights

The 4-anilino-6-methoxyquinazoline scaffold has been extensively explored, yielding a rich body of SAR data that guides the design of potent and selective inhibitors. The optimization process typically involves systematic modification at several key positions.

SAR_Workflow cluster_0 Core Scaffold cluster_1 SAR Exploration cluster_2 Optimization Goals Core 6-Methoxyquinazoline C4 C4-Anilino Substituents (Hinge Binding) Core->C4 C7 C7-Substituents (Solubility/Selectivity) Core->C7 Other Other Positions (C2, C5) (Fine-tuning) Core->Other Potency Increase Potency (IC50) C4->Potency Key for affinity Selectivity Improve Kinase Selectivity C4->Selectivity Resistance Overcome Resistance C4->Resistance Target mutant forms C7->Selectivity PK Enhance PK Properties C7->PK e.g., solubilizing groups Other->Potency

Caption: Logical workflow for SAR exploration of 6-methoxyquinazoline derivatives.

  • C-4 Position: The substituent at the C-4 position is paramount for activity. An anilino moiety is the most common feature, as the nitrogen atom forms a critical hydrogen bond with the backbone of the kinase hinge region. Substitutions on the aniline ring itself are crucial for dialing in potency and selectivity. Small, meta-positioned electron-withdrawing groups like bromine or chlorine often enhance activity against EGFR.[5]

  • C-6 Position: While this guide focuses on the 6-methoxy group, it's a key driver of potency. Its replacement or removal often leads to a significant drop in activity, highlighting its importance.

  • C-7 Position: This position is frequently modified in conjunction with the 6-methoxy group. Adding another methoxy group to create a 6,7-dimethoxy pattern is a common strategy.[7][8] Alternatively, introducing small, polar, or solubilizing groups at C-7 can improve pharmacokinetic properties without sacrificing potency.

  • C-2, C-5, C-8 Positions: These positions are less commonly modified but can be used for fine-tuning. Introducing substituents here can modulate the overall electronics and sterics of the scaffold.

Primary Biological Targets and Therapeutic Applications

6-Methoxyquinazoline derivatives have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression, primarily EGFR and VEGFR.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) promoting cell proliferation, survival, and migration.[5][6] Overexpression or mutation of EGFR is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC).[2][9]

6-Methoxyquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation. This blockade effectively shuts down the aberrant signaling cascade. Notably, medicinal chemistry efforts have led to derivatives that are not only potent against wild-type EGFR but also against clinically relevant mutant forms, such as the T790M resistance mutation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 6-Methoxyquinazoline Derivative Inhibitor->EGFR Blocks ATP Site EGF EGF EGF->EGFR Ligand Binding

Caption: Inhibition of the EGFR signaling pathway by 6-methoxyquinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is primarily driven by the VEGF signaling pathway, with VEGFR-2 being the key mediator.[10][11] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.[12]

Several 6,7-dimethoxyquinazoline derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[7][10][13] By blocking the ATP-binding site of VEGFR-2, these compounds prevent the signaling that leads to endothelial cell proliferation and migration, thereby starving the tumor of its essential blood supply. Some compounds have been developed as dual EGFR/VEGFR inhibitors, offering a multi-pronged attack on tumor growth.[14]

Summary of Biological Activity

The following table summarizes the in vitro activity of selected 6-methoxyquinazoline derivatives against key kinase targets and cancer cell lines, illustrating the potent nature of this chemical class.

Compound Class/ExampleTarget(s)IC₅₀ (Enzyme Assay, nM)IC₅₀ (Cell-based Assay, µM)Target Cell Line(s)Reference
6-Arylureido-4-anilinoquinazoline (Comp. 7i) EGFR17.321.72 - 2.81A549, HT-29, MCF-7[4]
6-Thiourea-4-anilinoquinazoline (Comp. 6a) EGFR (wt & T790M)Low nM rangePotent vs GefitinibKB, H1975[15]
6,7-Dimethoxy-4-anilinoquinazoline (Comp. 14b) VEGFR-216Low µM rangeHep-G2, MCF-7[7][10]
Dual EGFR/c-Met Inhibitor (Comp. 6) EGFR, c-Met64.8 (EGFR), 137.4 (c-Met)2.27 - 3.35Various cancer cell lines[13]
8-Methoxy-quinazoline-4(3)-one (Comp. 6) VEGFR-2, EGFR98.1 (VEGFR-2), 106 (EGFR)0.79MDA[14]

Key Experimental Protocols

Protocol: Synthesis of 4-(3-bromoanilino)-6-methoxyquinazoline

This protocol describes a standard, two-step synthesis starting from 6-methoxyquinazolin-4(3H)-one.

Step 1: Synthesis of 4-chloro-6-methoxyquinazoline

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-methoxyquinazolin-4(3H)-one (5.0 g, 28.4 mmol).

  • Carefully add thionyl chloride (SOCl₂) (25 mL) to the flask under a nitrogen atmosphere in a fume hood.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. The solid should dissolve to form a clear solution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Add toluene (20 mL) and evaporate again to remove residual SOCl₂.

  • The resulting crude solid, 4-chloro-6-methoxyquinazoline, is used in the next step without further purification.

Step 2: Synthesis of 4-(3-bromoanilino)-6-methoxyquinazoline

  • Dissolve the crude 4-chloro-6-methoxyquinazoline (approx. 28.4 mmol) in isopropanol (100 mL) in a 250 mL round-bottom flask.

  • Add 3-bromoaniline (5.3 g, 30.8 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 3 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. A precipitate will form.

  • Filter the solid precipitate and wash thoroughly with cold isopropanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to yield the hydrochloride salt of the product.

  • For the free base, suspend the salt in water, basify with aqueous sodium bicarbonate solution until pH ~8, filter the resulting solid, wash with water, and dry.

Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of a compound against a target kinase.

  • Reagent Preparation: Prepare a 4X solution of the EGFR kinase-Eu-antibody mixture and a 4X solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO. Further dilute these into the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the serially diluted test compound. Add positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Antibody Addition: Add 2.5 µL of the 4X EGFR kinase/Eu-antibody solution to each well.

  • Tracer Addition: Add 5 µL of the 4X tracer solution to each well to initiate the binding reaction.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 6-methoxyquinazoline scaffold is a validated and highly valuable core in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding site of enzymes like EGFR and VEGFR has cemented its role in targeted cancer therapy. The extensive SAR knowledge allows for the rational design of derivatives with tailored potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on several key areas:

  • Overcoming Acquired Resistance: Designing third and fourth-generation inhibitors that can effectively target new resistance mutations that arise during treatment.

  • Developing Multi-Targeted Agents: Creating single molecules that can inhibit multiple oncogenic pathways simultaneously (e.g., dual EGFR/c-Met or EGFR/VEGFR inhibitors) to provide a more comprehensive blockade of tumor growth and escape mechanisms.

  • Exploring New Therapeutic Areas: While oncology is the primary focus, the kinase-inhibiting properties of these derivatives may be applicable to other diseases, such as inflammatory disorders or neurodegenerative diseases.

By building upon the solid foundation of medicinal chemistry knowledge surrounding this scaffold, researchers are well-positioned to continue developing innovative and effective therapeutics for challenging diseases.

References

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  • Wang, Y., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 35, 127788. [Link]

  • Ghodsi, R., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 20(11), 1238-1246. [Link]

  • Wang, Y., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. ResearchGate. [Link]

  • Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672895. [Link]

  • Ye, Z. D., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1210-1221. [Link]

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  • Basavaraj, et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1433-1444. [Link]

  • Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • SINOPEG. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. SINOPEG. [Link]

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  • El-Naggar, M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2963. [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline.
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  • Chen, Y. C., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(13), 11116. [Link]

  • Ratajczak, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 755294. [Link]

  • Ladds, M. J. G., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367. [Link]

  • ResearchGate. (n.d.). Various scaffolds as potent VEGFR inhibitors. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Rational design for 6-methylquinazoline-4(3H)-one chemical derivatives. ResearchGate. [Link]

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  • Pisani, L., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]

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Methodological & Application

Application Note & Protocols: The 6-Methoxyquinazoline-2-carbaldehyde Scaffold for Novel EGFR Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a clinically validated, high-value target in oncology.[1][2] The quinazoline core is a privileged scaffold in the design of EGFR tyrosine kinase inhibitors (TKIs), forming the foundation of several FDA-approved drugs.[3][4][5] This document provides a comprehensive guide for researchers on utilizing 6-methoxyquinazoline-2-carbaldehyde, a versatile chemical intermediate, for the discovery and development of next-generation EGFR inhibitors. We present a robust synthetic protocol for the scaffold itself, detailed methodologies for in vitro biochemical and cell-based biological evaluation, and a discussion on interpreting structure-activity relationship (SAR) data. The protocols are designed to be self-validating, providing researchers with the tools to identify and characterize potent and selective EGFR inhibitors.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The EGFR signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, is a central regulator of cell proliferation and survival.[6][7] Its aberrant activation via mutation or overexpression is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[8][9][10] Consequently, targeting the ATP-binding site of the EGFR kinase domain has proven to be a highly successful therapeutic strategy.[5]

The 4-anilinoquinazoline scaffold has emerged as a cornerstone for developing EGFR TKIs.[4][11] Approved drugs like Gefitinib and Erlotinib validate its efficacy. The quinazoline core's nitrogen atoms (N-1 and N-3) are critical for forming hydrogen bonds with the hinge region of the EGFR kinase domain (specifically with Met793), anchoring the inhibitor in the active site.[4]

The 6-methoxyquinazoline-2-carbaldehyde scaffold offers two strategic advantages for drug discovery:

  • The 6-Methoxy Group: Substitutions at the 6- and 7-positions of the quinazoline ring are known to modulate kinase potency, selectivity, and pharmacokinetic properties.[2][12] The 6-methoxy group can enhance binding affinity and provides a vector for further chemical exploration.

  • The 2-Carbaldehyde Handle: The aldehyde at the C-2 position is a versatile functional group, enabling a wide array of chemical transformations (e.g., reductive amination, Wittig reactions, condensations) to rapidly generate diverse libraries of compounds for screening.

This guide provides the foundational knowledge and protocols to leverage this scaffold for innovative EGFR inhibitor design.

Synthesis of the 6-Methoxyquinazoline-2-carbaldehyde Scaffold

A reliable synthesis of the core scaffold is the first critical step. The following protocol outlines a proposed, efficient route starting from commercially available 2-amino-5-methoxybenzoic acid. The causality behind this multi-step synthesis lies in the sequential construction of the heterocyclic core, followed by functional group manipulation to install the key aldehyde.

Protocol 2.1: Synthesis of 6-Methoxyquinazolin-4(3H)-one

This initial step builds the fundamental quinazoline ring system.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxybenzoic acid (10.0 g, 59.8 mmol) and formamide (100 mL).

  • Heating: Heat the mixture to 150-160 °C and maintain for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Work-up: Cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the collected solid thoroughly with isopropanol (3 x 50 mL) and then water (2 x 50 mL) to remove residual formamide.

  • Drying: Dry the product under vacuum to yield 6-methoxyquinazolin-4(3H)-one as a solid.

Protocol 2.2: Synthesis of 4-Chloro-6-methoxyquinazoline

Chlorination at the 4-position activates the scaffold for subsequent nucleophilic substitution, a common strategy in synthesizing 4-anilinoquinazoline derivatives.

  • Reaction Setup: To a 100 mL round-bottom flask, add 6-methoxyquinazolin-4(3H)-one (5.0 g, 28.4 mmol), thionyl chloride (SOCl₂) (25 mL), and a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).

  • Heating: Heat the mixture to reflux (approximately 76 °C) for 4 hours. The solid will gradually dissolve.

  • Work-up: Cool the reaction to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation: Add ice-cold water to the residue and neutralize carefully with a saturated sodium bicarbonate solution. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude 4-chloro-6-methoxyquinazoline can be used directly in the next step or purified further by column chromatography.

Protocol 2.3: Proposed Conversion to 6-Methoxyquinazoline-2-carbaldehyde

This section outlines a conceptual pathway, as direct literature for this specific transformation is sparse. It leverages established organometallic and oxidation methodologies.

  • Grignard Formation & Quenching (Conceptual): A potential route involves the conversion of a bromo-precursor (e.g., 2-bromo-6-methoxyquinazoline) to a Grignard reagent, followed by quenching with a formylating agent like ethyl formate.

  • Direct Oxidation (Conceptual): Alternatively, a precursor such as 2-methyl-6-methoxyquinazoline could be synthesized and then selectively oxidized to the aldehyde using reagents like selenium dioxide (SeO₂). This approach is common for methyl-substituted quinolines and quinazolines.[14]

The choice of the final conversion step depends on precursor availability and is a common challenge in medicinal chemistry that requires empirical optimization.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Activation cluster_2 Step 3: Functionalization (Proposed) A 2-Amino-5-methoxybenzoic Acid B 6-Methoxyquinazolin-4(3H)-one A->B  Formamide, 160°C C 4-Chloro-6-methoxyquinazoline B->C  SOCl₂, DMF (cat.), Reflux E Intermediate (e.g., 2-Methyl or 2-Bromo) C->E  Modification D 6-Methoxyquinazoline- 2-carbaldehyde E->D  Oxidation / Formylation G A 1. Plate Compound (Serial Dilution in DMSO) B 2. Add EGFR Enzyme (Pre-incubation) A->B C 3. Add ATP/Substrate Mix (Initiate Reaction) B->C D 4. Read Fluorescence (Kinetic Mode) C->D E 5. Calculate IC₅₀ (Dose-Response Curve) D->E

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Protocol 3.2: Cell-Based EGFR Phosphorylation Assay

This assay validates that the compound can enter cells and inhibit the target's activity in its native environment. A431 cells, which overexpress wild-type EGFR, are a suitable model. [1][15] Materials:

  • A431 human epidermoid carcinoma cells.

  • 12-well cell culture plates.

  • Culture medium: DMEM with 10% FBS.

  • Low-serum medium: DMEM with 0.1% FBS.

  • Human EGF (Epidermal Growth Factor).

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, and a loading control (e.g., anti-β-actin). HRP-conjugated secondary antibody.

  • Western Blotting equipment and reagents.

Procedure:

  • Cell Seeding: Seed A431 cells in 12-well plates and grow until ~90% confluent.

  • Serum Starvation: Replace the growth medium with low-serum medium and incubate for 16-18 hours to reduce basal EGFR activation.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.01 µM to 10 µM) or 0.5% DMSO (vehicle control) in low-serum media for 1 hour.

  • EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 50 ng/mL for 15 minutes at 37 °C. [15]Leave one well unstimulated as a negative control.

  • Cell Lysis: Aspirate the media, wash the cells once with ice-cold PBS, and add 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, and β-actin.

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-EGFR and total EGFR. Normalize the p-EGFR signal to the total EGFR signal for each sample. Compare the signal in treated samples to the EGF-stimulated DMSO control to determine the extent of inhibition.

Protocol 3.3: Cell Proliferation Assay

This assay determines the functional consequence of EGFR inhibition, which is the suppression of cancer cell growth.

Materials:

  • EGFR-dependent cancer cell lines (e.g., A549 [WT], HCC827 [del19], NCI-H1975 [L858R/T790M]). [9]* 384-well clear-bottom, white-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit. [16]* Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-2,000 cells/well) in 40 µL of culture medium. Allow cells to attach for 4-24 hours.

  • Compound Addition: Add 0.1 µL of serially diluted test compounds to the wells. The final DMSO concentration should not exceed 0.25%. [16]3. Incubation: Incubate the plates for 72 hours at 37 °C in a humidified incubator.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 40 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated control wells and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays allow for the establishment of a structure-activity relationship. By comparing the IC₅₀/GI₅₀ values of different derivatives, researchers can deduce which chemical modifications enhance potency and selectivity.

Table 1: Example Data Summary for Hypothetical Derivatives of 6-Methoxyquinazoline-2-carbaldehyde

Compound IDC-2 ModificationEGFR-WT Kinase IC₅₀ (nM)EGFR-T790M Kinase IC₅₀ (nM)A549 (WT) GI₅₀ (µM)NCI-H1975 (T790M) GI₅₀ (µM)
QM2C-01 -CH₂-NH-(phenyl)558508.5> 10
QM2C-02 -CH₂-NH-(3-Cl-phenyl)204002.17.8
QM2C-03 -CH=CH-(phenyl)150> 1000> 10> 10
Gefitinib Reference307509.1> 10

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that a reductive amination product (QM2C-01) is a viable starting point and that adding an electron-withdrawing group to the phenyl ring (QM2C-02) improves potency against both wild-type and mutant EGFR, as well as cellular activity.

EGFR Signaling Pathway and Point of Inhibition

Understanding the context of inhibition is crucial. The diagram below illustrates the primary EGFR signaling pathways and highlights the point of intervention for kinase inhibitors developed from the quinazoline scaffold.

G cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR  ATP-Site Blockade

Sources

Synthesis of 2-Substituted Quinazolines via Aldehyde Intermediates: Mechanisms, Protocols, and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide to the synthesis of 2-substituted quinazolines, a critical scaffold in pharmacology. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale for methodological choices, and detailed, field-tested protocols for robust and reproducible synthesis.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] The substituent at the 2-position is a particularly crucial determinant of a molecule's pharmacological profile, making the development of versatile and efficient synthetic routes to 2-substituted quinazolines a primary objective in drug discovery.

Among the various synthetic strategies, those proceeding through an aldehyde intermediate offer a highly convergent and flexible approach. By condensing an aldehyde with a suitable ortho-amino-substituted benzene precursor, a wide array of functional groups can be readily installed at the C2 position. This guide focuses on these powerful methods, emphasizing both metal-catalyzed and metal-free approaches.

Core Principles: Mechanistic Pathways

The synthesis of a 2-substituted quinazoline from an aldehyde and a 2-amino-functionalized precursor, such as 2-aminobenzylamine or (2-aminophenyl)methanol, generally proceeds through a three-stage cascade: condensation, intramolecular cyclization, and aromatization. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The process begins with the acid- or metal-catalyzed condensation between the primary amino group of the benzene derivative and the aldehyde. This forms a Schiff base, or imine intermediate. The proximate secondary amine or hydroxyl group then acts as an intramolecular nucleophile, attacking the imine carbon to form a six-membered heterocyclic ring—the dihydroquinazoline intermediate. The final, and often rate-determining, step is the oxidation of this intermediate to the stable, aromatic quinazoline product. This oxidation can be spontaneous (using atmospheric oxygen) or promoted by a specific oxidant or catalytic system.

Mechanism cluster_0 Reaction Stages Start 2-Aminobenzylamine + Aldehyde (R-CHO) Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H₂O) Cyclized Cyclized Intermediate (Dihydroquinazoline) Imine->Cyclized Intramolecular Cyclization Product 2-Substituted Quinazoline Cyclized->Product Oxidation / Aromatization (-2H)

Figure 1: Generalized mechanistic pathway for quinazoline synthesis.

Synthetic Methodologies & Catalytic Systems

The choice of starting material and catalyst dictates the reaction conditions, substrate scope, and overall efficiency. Modern methods prioritize atom economy, mild conditions, and the use of sustainable catalysts.

Metal-Catalyzed Approaches

Transition metal catalysts are highly effective, often enabling the reaction to proceed under milder conditions or with higher efficiency through mechanisms like acceptorless dehydrogenative coupling (ADC).[3] In ADC, the catalyst facilitates the removal of hydrogen from the dihydroquinazoline intermediate, which is released as H₂ gas, providing a clean and atom-economical pathway to the aromatic product.[3]

  • Iridium Catalysis: Iridium complexes have been successfully used for the synthesis of 2-substituted quinazolines from 2-aminobenzylamines and either aldehydes or alcohols.[4] These reactions typically proceed via a hydrogen transfer mechanism.

  • Ruthenium Catalysis: Ruthenium-based catalysts are well-established for dehydrogenative coupling reactions.[5][6][7] Commercially available ruthenium complexes can efficiently catalyze the one-pot synthesis of a diverse array of quinazoline derivatives with only hydrogen and water as by-products.[3]

  • Copper & Iron Catalysis: More economical and earth-abundant metals like copper and iron are attractive alternatives. Copper(I) chloride (CuCl) has been used in multi-component reactions involving (2-aminophenyl)methanols, aldehydes, and an ammonium source.[8][9] Iron(II) bromide (FeBr₂) has proven effective for the aerobic oxidative synthesis from 2-aminobenzyl alcohols and benzylamines.[8]

Metal-Free & Organocatalytic Approaches

To mitigate the cost and potential toxicity of residual metals in pharmaceutical compounds, metal-free synthetic routes have gained significant traction. These methods often rely on inexpensive, readily available reagents and oxidants.

  • Iodine-Catalyzed Systems: Molecular iodine is an effective catalyst for the aerobic oxidative C(sp³)-H amination of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines.[2][9] Using atmospheric oxygen as the terminal oxidant makes this a green and economical choice.[9]

  • Salicylic Acid-Catalyzed Oxidation: From a green chemistry perspective, organocatalytic methods are highly desirable. A novel metal-free method utilizes 4,6-dihydroxysalicylic acid to catalyze the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen.[10][11] This system demonstrates excellent atom economy.[10]

Data Summary: Comparison of Synthetic Methods
Method TypePrecursor 1Precursor 2Catalyst / ReagentOxidantTypical Yields (%)Reference
Metal-Catalyzed 2-AminobenzylamineAldehyde/AlcoholIridium Complex- (ADC)Moderate[4]
(2-Aminophenyl)methanolAldehydeCuCl / CANAerobic (O₂)66-93%[8]
2-Aminobenzyl alcoholBenzylamineFeBr₂Aerobic (O₂)Good-Excellent[8]
2-Aminophenyl ketoneAmineRuthenium Complex- (ADC)29-98%[3][5]
Metal-Free 2-AminobenzylamineBenzylamineSalicylic Acid / BF₃·Et₂OO₂up to 81%[10][11]
2-AminobenzaldehydeBenzylamineI₂O₂49-92%[2][9]
2-AminobenzamideAldehydeBismuth NitrateAerobic (O₂)68-95%[12]

Detailed Experimental Protocols

The following protocols are presented as robust starting points for synthesis. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Protocol 1: Metal-Free Synthesis via Salicylic Acid-Catalyzed Aerobic Oxidation

This protocol is adapted from the work of Okubo et al. and represents a green, organocatalytic approach to 2-arylquinazolines.[10][11] It is particularly valuable for avoiding transition metal contamination.

Materials:

  • 2-Aminobenzylamine (1.0 mmol, 1.0 equiv)

  • Substituted Benzylamine (1.0 mmol, 1.0 equiv)

  • 4,6-dihydroxysalicylic acid (or 2,4,6-trihydroxybenzoic acid monohydrate) (0.05 mmol, 5 mol%)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (0.10 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous (0.33 M solution)

  • Oxygen (balloon)

  • Round-bottom flask (10 mL, two-neck)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a 10 mL two-neck round-bottom flask containing a magnetic stir bar, add 2-aminobenzylamine (3.0 mmol), the desired benzylamine (3.0 mmol), 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%), and DMSO (1.0 mL).[10]

  • Catalyst Addition: Carefully add BF₃·Et₂O (10 mol%) to the mixture at room temperature (25°C).[10]

  • Initiate Reaction: Equip the flask with a condenser and an oxygen-filled balloon.

  • Heating: Place the flask in a pre-heated oil bath at 90°C and stir vigorously.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane mixture). The reaction typically runs for 48 hours.[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on activated alumina or silica gel to afford the pure 2-substituted quinazoline.[10]

Protocol 2: Copper-Catalyzed One-Pot Synthesis from (2-Aminophenyl)methanols

This protocol, based on methodologies reported by Xia, Li, and colleagues, provides an efficient one-pot synthesis using a readily available copper catalyst.[8]

Materials:

  • (2-Aminophenyl)methanol derivative (1.0 mmol, 1.0 equiv)

  • Aldehyde derivative (1.2 mmol, 1.2 equiv)

  • Ceric Ammonium Nitrate (CAN) (as a nitrogen source surrogate/oxidant)

  • Copper(I) Chloride (CuCl) (0.10 mmol, 10 mol%)

  • Cesium Hydroxide (CsOH) or other suitable base

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the (2-aminophenyl)methanol (1.0 mmol), the aldehyde (1.2 mmol), CuCl (10 mol%), and a base such as CsOH in acetonitrile.[8]

  • Reagent Addition: Add the ceric ammonium nitrate (CAN) to the stirring mixture.[8]

  • Heating: Heat the reaction mixture at 30–60°C.[8]

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to yield the desired 2-substituted quinazoline.

Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Add Reagents & Solvent) Run 2. Run Reaction (Heating & Stirring) Setup->Run Monitor 3. Monitor Progress (TLC Analysis) Run->Monitor Periodic Sampling Monitor->Run Continue Reaction Workup 4. Aqueous Workup (Quench & Extract) Monitor->Workup Reaction Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS, etc.) Purify->Analyze

Figure 2: Standard laboratory workflow for quinazoline synthesis.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst or reagents.2. Insufficient temperature or reaction time.3. Presence of moisture or oxygen (for air-sensitive reactions).1. Use freshly purified reagents; check catalyst activity.2. Increase temperature incrementally; extend reaction time.3. Use anhydrous solvents and an inert atmosphere (N₂ or Ar) if required.
Incomplete Reaction 1. Steric hindrance from bulky substrates.2. Poor solubility of starting materials.1. Increase catalyst loading; switch to a less hindered catalyst.2. Screen alternative solvents (e.g., Toluene, Dioxane, DMSO).
Side Product Formation 1. Over-oxidation or degradation of product.2. Self-condensation of aldehyde.3. Formation of homocoupled byproducts.1. Reduce reaction temperature; monitor carefully and stop once complete.2. Add aldehyde slowly to the reaction mixture.3. Adjust stoichiometry of reactants.
Difficult Purification 1. Product and starting material have similar polarity.2. Streaking on TLC plate.1. Optimize the solvent system for column chromatography; consider recrystallization.2. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Conclusion

The synthesis of 2-substituted quinazolines via aldehyde intermediates is a cornerstone of modern heterocyclic chemistry. The convergence and flexibility of this approach allow for the rapid generation of diverse chemical libraries for biological screening. While classical methods often required harsh conditions, contemporary protocols featuring advanced catalytic systems—from transition metals like ruthenium and iridium to innovative organocatalysts—provide efficient, clean, and sustainable pathways.[3][4] By understanding the core reaction mechanism and leveraging the detailed protocols and troubleshooting guides presented herein, researchers can confidently and effectively synthesize these valuable compounds for application in pharmaceutical and materials science.

References

  • Synthesis of 2-substituted quinazolines via iridium c
  • Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones.
  • Okubo, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers Media S.A.
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.
  • Facile Synthesis of 2-Substituted Quinazolines via Ruthenium(II)
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H).
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers Media S.A.
  • A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Semantic Scholar.

Sources

Application Note: Microwave-Assisted Synthesis of Quinazoline-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Quinazoline-2-carbaldehydes serve as critical electrophilic pharmacophores in the development of bioactive compounds, including EGFR inhibitors, antimalarials, and antiviral agents. However, the direct synthesis of the 2-formyl moiety is synthetically challenging due to the instability of the aldehyde group under the harsh reflux conditions typically required for quinazoline ring closure.

Conventional thermal methods (e.g., refluxing in acetic acid) often suffer from long reaction times (4–12 hours), low yields, and difficult purification due to the formation of "selenium black" and over-oxidation to carboxylic acids.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that circumvents these bottlenecks. By leveraging the dielectric heating effects of microwave irradiation, we achieve a rapid, two-stage synthesis:

  • Rapid Cyclization: Synthesis of the 2-methylquinazoline precursor.

  • Enhanced Riley Oxidation: Selective oxidation of the 2-methyl group to the 2-carbaldehyde using Selenium Dioxide (SeO₂).

Key Advantages:

  • Time Efficiency: Reduction of total reaction time from >10 hours to <20 minutes.

  • Selectivity: Precise temperature control minimizes over-oxidation to quinazoline-2-carboxylic acid.

  • Safety: Closed-vessel processing contains toxic selenium vapors.

Mechanistic Workflow

The synthesis relies on a "Cyclization-Functionalization" strategy. The microwave field effects accelerate the rate-determining step of the SeO₂ oxidation (ene-reaction type mechanism) by rapidly accessing the high-energy transition state.

QuinazolineSynthesis Start 2-Aminobenzophenone (or 2-Aminoaryl ketone) Intermediate 2-Methylquinazoline (Precursor) Start->Intermediate MW: 140°C, 10 min Cyclocondensation Reagent1 + Acetamidine/Ammonia Product Quinazoline-2-carbaldehyde (Target) Intermediate->Product MW: 120°C, 5 min Riley Oxidation Byproduct Side Rxn: Quinazoline-2-carboxylic acid Intermediate->Byproduct Overheating (>160°C) or Excess Water Oxidant + SeO2 (1.2 eq) Solvent: 1,4-Dioxane/H2O

Figure 1: Logical workflow for the two-stage microwave synthesis. The critical control point is the oxidation step to prevent acid formation.

Experimental Protocols

Protocol A: Synthesis of Precursor (2-Methyl-4-phenylquinazoline)

Note: If the 2-methyl precursor is commercially available, proceed directly to Protocol B.

Reagents:

  • 2-Aminobenzophenone (1.0 mmol)

  • Acetamidine hydrochloride (1.5 mmol)

  • K₂CO₃ (2.0 mmol)

  • Solvent: Ethanol (3 mL)

Method:

  • Load reagents into a 10 mL microwave process vial containing a magnetic stir bar.

  • Seal the vessel and place it in the microwave cavity.

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 140 °C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 15 bar.

    • Stirring: High.[1]

  • Workup: Cool to RT. Pour into ice water. Filter the precipitate, wash with water, and dry.

    • Expected Yield: >85%.[2][3][4]

Protocol B: Selective Oxidation to Quinazoline-2-carbaldehyde

This is the critical step where microwave irradiation provides the most significant advantage over thermal reflux.

Reagents:

  • 2-Methyl-4-phenylquinazoline (1.0 mmol) (from Protocol A)

  • Selenium Dioxide (SeO₂) (1.2 mmol, 133 mg)

  • Solvent: 1,4-Dioxane (4 mL) + Water (0.1 mL)

    • Expert Insight: The addition of a trace amount of water (2-5%) is crucial. It facilitates the hydration of the intermediate selenite ester but excessive water promotes over-oxidation to the carboxylic acid.

Method:

  • Preparation: In a 10 mL microwave vial, dissolve the quinazoline precursor in 1,4-dioxane. Add SeO₂.[5]

  • Irradiation:

    • Temperature: 120 °C (Do not exceed 130 °C to protect the aldehyde).

    • Power: Max 150 W (use "Power Max" feature if available to cool simultaneously, though standard heating is sufficient).

    • Hold Time: 5 minutes.

  • Post-Reaction Processing (Safety Critical):

    • The reaction mixture will contain black selenium metal precipitate.

    • Filter the hot mixture immediately through a pad of Celite® to remove toxic selenium residues.

    • Wash the Celite pad with hot dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

Data Analysis & Validation

The following data compares the efficiency of the microwave protocol against the traditional thermal reflux method (typically in acetic acid or xylene).

Table 1: Comparative Efficiency (Oxidation Step)

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time 4 – 12 Hours5 Minutes~100x Faster
Solvent Acetic Acid / Xylene1,4-DioxaneGreener/Easier Workup
Yield 40 – 55%78 – 85%+30% Yield
Purity (Crude) Low (Selenium colloids)High (Cleaner conversion)Simplified Purification
Selectivity Mixture (Aldehyde + Acid)>95% AldehydeHigh Chemoselectivity

Validation Check:

  • 1H NMR Diagnostic: Look for the disappearance of the methyl singlet (~2.8 ppm) and the appearance of the aldehyde proton singlet (~10.2 ppm).

  • Stability: Store the product under inert atmosphere (N₂/Ar) at -20°C. Quinazoline aldehydes are prone to hydration and air oxidation.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Conversion SeO₂ aggregationFinely grind SeO₂ before use; Ensure high stirring rate in the microwave.
Over-Oxidation (Acid) Temperature too highReduce MW temp to 110°C; Reduce water content in solvent.
Selenium Contamination Incomplete filtrationFilter while hot through tightly packed Celite. Colloidal Se precipitates upon cooling.
Vessel Failure Solvent vapor pressureEnsure the vial is rated for the pressure (Dioxane generates moderate pressure at 120°C).

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the baseline efficiency of microwave irradiation for quinazoline ring closure.

  • Microwave-Assisted Selenium Dioxide Oxidation of Aryl Methyl Ketones. Source: ResearchGate / ChemInform. Context: Validates the "flash" oxidation capability of SeO₂ under microwave conditions, reducing reaction times from hours to seconds.

  • Riley Oxidation of Heterocyclic Intermediates. Source: Semantic Scholar. Context: Provides specific mechanistic insights into the oxidation of heterocyclic methyl groups to aldehydes using SeO₂.

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones. Source: PubMed. Context: Supporting protocol for the diversity of quinazoline synthesis via microwave methods.[1][3][4][6][7][8]

Sources

Application Note: Advanced Functionalization of 6-Methoxyquinazoline at the C2 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 6-methoxyquinazoline scaffold is a privileged pharmacophore in oncology, serving as the core architecture for EGFR inhibitors such as Gefitinib (Iressa) and Vandetanib. While the C4 position is kinetically favored for nucleophilic attack, the C2 position is critical for tuning pharmacokinetic properties (solubility, metabolic stability) and optimizing binding affinity via structure-activity relationship (SAR) exploration.

Functionalizing the C2 position of 6-methoxyquinazoline presents a unique challenge due to the electronic effect of the C6-methoxy group. As a strong electron-donating group (EDG), the methoxy moiety increases the electron density of the benzenoid ring, which communicates electronically with the pyrimidine ring.

Key Reactivity Paradigms:

  • Electrophilicity (S_NAr): The C2 position is electrophilic (amidine-like), but less so than C4. The 6-OMe group slightly deactivates the ring toward nucleophilic attack compared to unsubstituted quinazolines, requiring optimized leaving groups (e.g., Cl, SO2R) or catalysis.

  • Radical Susceptibility (Minisci): The protonated quinazoline ring is highly electron-deficient, making it an excellent acceptor for nucleophilic alkyl radicals at C2. The 6-OMe group provides stability to the radical intermediate, often enhancing yield in oxidative radical functionalization.

This guide details three distinct, field-proven protocols to access C2-functionalized derivatives, ranging from classical displacement to modern C-H activation.

Decision Matrix: Selecting the Right Methodology

RequirementRecommended MethodKey AdvantageLimitation
Late-Stage Diversification Protocol A: Minisci C-H AlkylationDirect functionalization of the parent scaffold; no pre-functionalization needed.Limited to alkyl/acyl groups; moderate yields.
Core Construction Protocol B: Sequential S_NArRobust, scalable; allows distinct substituents at C4 and C2.Requires 2,4-dichloro precursor; C4 must be substituted first.[1]
Arylation/Biaryl Synthesis Protocol C: Pd-Catalyzed Cross-CouplingAccess to C2-aryl derivatives (Suzuki/Stille).Requires C2-halogenated starting material.

Visualizing the Reaction Landscape

The following diagram illustrates the strategic pathways for accessing C2-substituted 6-methoxyquinazolines.

Quinazoline_Pathways SM_Parent 6-Methoxyquinazoline (Parent Scaffold) Inter_Radical Radical Intermediate (C2-centered) SM_Parent->Inter_Radical Ag(I)/S2O8 R-COOH SM_Dichloro 2,4-Dichloro- 6-methoxyquinazoline Inter_C4_Sub 2-Chloro-4-substituted- 6-methoxyquinazoline SM_Dichloro->Inter_C4_Sub Nu1-H (1 eq) 0°C, S_NAr (C4) Prod_Alkyl 2-Alkyl-6-methoxyquinazoline (Minisci Product) Inter_Radical->Prod_Alkyl Oxidation/-H+ Prod_Amino 2-Amino/Alkoxy- 6-methoxyquinazoline Inter_C4_Sub->Prod_Amino Nu2-H, Heat S_NAr (C2) Prod_Aryl 2-Aryl-6-methoxyquinazoline (Suzuki Product) Inter_C4_Sub->Prod_Aryl Ar-B(OH)2 Pd(0)

Figure 1: Strategic disconnects for C2 functionalization. Blue nodes indicate starting materials; Green nodes indicate final products.

Detailed Experimental Protocols

Protocol A: Direct C-H Alkylation (Minisci Reaction)

Application: Rapid generation of C2-alkyl analogs for SAR (e.g., methyl, isopropyl, cyclobutyl) directly from 6-methoxyquinazoline.

Mechanism: This protocol utilizes a silver-catalyzed decarboxylative radical generation.[2] The alkyl radical is nucleophilic and selectively attacks the C2 position of the protonated (electron-deficient) quinazoline.

Materials:

  • Substrate: 6-Methoxyquinazoline (1.0 equiv)

  • Radical Source: Alkyl carboxylic acid (e.g., Pivalic acid, Cyclobutanecarboxylic acid) (2.0–3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Solvent: 1:1 DCM/Water (biphasic system) or 10% TFA in Water/Acetonitrile.

  • Acid: TFA (1.0 equiv) – Critical for protonating the N1/N3 to activate the ring.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 6-methoxyquinazoline (1 mmol) in a mixture of DCM (5 mL) and Water (5 mL).

  • Activation: Add Trifluoroacetic acid (TFA, 1 mmol). Stir for 5 minutes to ensure protonation.

  • Reagent Addition: Add the Alkyl Carboxylic Acid (3 mmol) and AgNO₃ (0.2 mmol).

  • Initiation: Heat the mixture to 40°C.

  • Oxidant Addition: Add (NH₄)₂S₂O₈ (2 mmol) slowly (in portions or as a solution in water) over 10 minutes to control gas evolution (CO₂).

  • Reaction: Stir vigorously at 40–50°C for 2–4 hours. Monitor by LC-MS. The biphasic system requires vigorous stirring for phase transfer.

  • Workup: Cool to RT. Basify with sat. NaHCO₃ (pH ~9). Extract with DCM (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Critical Note: The 6-methoxy group stabilizes the radical adduct intermediate, often leading to cleaner reaction profiles compared to electron-deficient quinazolines (e.g., 6-nitro).

Protocol B: Sequential Nucleophilic Substitution (S_NAr)

Application: Synthesis of 2,4-disubstituted derivatives (e.g., Gefitinib analogs) where C2 requires an amine or ether linkage.

Rationale: In 2,4-dichloro-6-methoxyquinazoline, the C4-chlorine is significantly more labile due to the alpha-nitrogen effect and less steric hindrance from the peri-hydrogen (H5). We exploit this kinetic difference to install the C4 substituent first, followed by the C2 substituent.

Step-by-Step Methodology:

Phase 1: C4-Selective Substitution

  • Setup: Dissolve 2,4-dichloro-6-methoxyquinazoline (1.0 equiv) in DCM or THF.

  • Cooling: Cool the solution to 0°C (ice bath). Temperature control is vital to prevent bis-substitution.

  • Addition: Add the first nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.0 equiv) and a base (DIEA, 1.1 equiv) dropwise.

  • Reaction: Stir at 0°C -> RT for 2–4 hours.

  • Isolation: The product often precipitates. Filter and wash with cold ether. If soluble, perform standard aqueous workup.

Phase 2: C2-Substitution (The Challenge Step)

  • Setup: Dissolve the C4-substituted intermediate (from Phase 1) in a high-boiling polar solvent (e.g., 2-ethoxyethanol, DMF, or NMP).

  • Reagents: Add the second nucleophile (e.g., Morpholine, N-methylpiperazine) in excess (2.0–5.0 equiv).

  • Conditions:

    • Standard: Heat to 80–120°C for 4–12 hours.

    • Microwave (Recommended): 140°C for 20–40 mins.

  • Workup: Pour into water. If solid forms, filter. If oil, extract with EtOAc.

  • Purification: Recrystallization is often sufficient; otherwise, use reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting Table:

ObservationDiagnosisSolution
Bis-substitution in Phase 1 Temperature too high or excess nucleophile.Maintain 0°C; add nucleophile slowly; use stoichiometric amounts.
No Reaction at C2 (Phase 2) Deactivation by C4-amino group + 6-OMe EDG effect.Switch to higher boiling solvent (NMP); use Microwave; add KF/Al₂O₃ as promoter.
Hydrolysis (2-OH formation) Wet solvent/hygroscopic amine.Use anhydrous solvents; store amines over KOH.

Advanced Visualization: The Minisci Mechanism

Understanding the radical pathway helps in troubleshooting low yields.

Minisci_Mechanism Step1 Ag(I) + S2O8(2-) -> Ag(II) + SO4(-.) + SO4(2-) Step2 R-COOH + Ag(II) -> R-COO. + Ag(I) + H+ Step1->Step2 Step3 R-COO. -> R. (Alkyl Radical) + CO2 Step2->Step3 Addition Radical Addition at C2 (Nucleophilic Radical -> Electrophilic Heterocycle) Step3->Addition Attack Substrate 6-Methoxyquinazoline + H+ (Protonated) Substrate->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Product 2-Alkyl-6-methoxyquinazoline Intermediate->Product Oxidation by Ag(II)/S2O8 Loss of H+

Figure 2: Mechanistic cycle of the Ag-catalyzed Minisci alkylation.

References & Authority

  • Minisci Reaction on Heterocycles:

    • Proctor, R. S. J., & Phipps, R. J. (2019).[3] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. Link

    • Duncton, M. A. J. (2011).[4] Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Quinazoline C2 Selectivity & Functionalization:

    • Lévesque, S., et al. (2024).[5][6] Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.[6][7] Beilstein Journal of Organic Chemistry, 20, 61. Link[6]

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Review of classical functionalization).

  • Medicinal Chemistry Context (Gefitinib/Iressa):

    • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

Sources

Troubleshooting & Optimization

preventing oxidation of 6-methoxyquinazoline-2-carbaldehyde to acid

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Advanced Organic Synthesis Division Subject: Ticket #MQ-6M-OX: Stabilization & Handling of 6-Methoxyquinazoline-2-carbaldehyde

CRITICAL ALERT: The Instability Mechanism

Why is your aldehyde degrading? 6-Methoxyquinazoline-2-carbaldehyde is structurally predisposed to degradation via two synergistic pathways. Unlike simple benzaldehydes, the electron-deficient quinazoline ring renders the aldehyde carbon highly electrophilic, while the 6-methoxy group (an electron-donating group) can stabilize radical intermediates formed during autoxidation.

  • Autoxidation (Radical Chain Reaction): Atmospheric oxygen generates a peroxy radical.[1] The 6-methoxy substituent can stabilize the benzylic-type radical, potentially accelerating this chain reaction compared to the unsubstituted parent.

  • Hydration-Assisted Oxidation: In the presence of trace moisture, the electron-deficient aldehyde rapidly forms a gem-diol (hydrate). This hydrate is significantly more susceptible to oxidation by mild oxidants (even air) than the free aldehyde, rapidly collapsing into the carboxylic acid (6-methoxyquinazoline-2-carboxylic acid).

DIAGNOSTIC & TROUBLESHOOTING MODULES

Module A: Synthesis Phase (Prevention at Source)
  • Issue: "My reaction mixture turns acidic before I even start the workup."

  • Diagnosis: If using Selenium Dioxide (SeO₂) for oxidation of the 2-methyl precursor, over-oxidation is the primary culprit.

  • Solution:

    • Solvent Switch: Avoid ethanol or water. Use 1,4-Dioxane (anhydrous). Water promotes the gem-diol formation, which SeO₂ oxidizes to the acid 10x faster than it oxidizes the methyl group to the aldehyde.

    • Stoichiometry: Use exactly 1.1 equivalents of SeO₂. Excess oxidant drives the aldehyde

      
       acid conversion.
      
Module B: Isolation Phase (The Danger Zone)
  • Issue: "The product degrades during column chromatography or rotary evaporation."

  • Diagnosis: Silica gel is slightly acidic and retains water, catalyzing hydration and subsequent oxidation.

  • Solution:

    • Flash Workup: Do not dry-load on silica. Use a basic alumina plug or neutralize silica with 1% Triethylamine (Et₃N).

    • The Bisulfite Shunt: (See Protocol B below). Convert the aldehyde immediately into a solid sodium bisulfite adduct. This renders it oxidation-resistant and allows storage on the shelf.

Module C: Storage Phase
  • Issue: "The solid turned white/crusty in the freezer."

  • Diagnosis: Autoxidation does not stop at -20°C; it only slows down.

  • Solution: Store under Argon. If long-term storage (>1 week) is required, store as the bisulfite adduct or the dimethyl acetal .

VISUALIZATION: DEGRADATION & STABILIZATION

Figure 1: The Autoxidation Cascade

Caption: Mechanistic pathway showing how Oxygen and Moisture cooperate to destroy the aldehyde.

OxidationPathway Aldehyde 6-Methoxyquinazoline- 2-carbaldehyde Radical Benzylic Radical (Stabilized by 6-OMe) Aldehyde->Radical Light/O2 (Initiation) Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate +H2O (Trace Moisture) Peracid Peroxy Acid Intermediate Radical->Peracid +O2 (Propagation) Acid 6-Methoxyquinazoline- 2-carboxylic Acid (DEAD END) Peracid->Acid +Aldehyde Hydrate->Acid Rapid Oxidation

Figure 2: The Stabilization Workflow

Caption: Decision tree for handling the aldehyde based on immediate vs. long-term needs.

Workflow Start Crude Reaction Mixture Decision Immediate Use? Start->Decision Yes In-Situ Derivatization Decision->Yes e.g., Reductive Amination No Isolation Required Decision->No Bisulfite Form Bisulfite Adduct (Solid, Stable) No->Bisulfite Add Sat. NaHSO3 Storage Store at 4°C (Indefinite Stability) Bisulfite->Storage Regen Regenerate Aldehyde (TMSCl or Base) Storage->Regen On Demand

STANDARD OPERATING PROTOCOLS (SOPs)

Protocol A: Oxidation with SeO₂ (Optimized for Stability)

Reference Grounding: Adapted from standard SeO₂ oxidations of heteroaromatic methyl groups [1][2].

ParameterSpecificationRationale
Reagent SeO₂ (1.1 - 1.2 eq)Excess SeO₂ promotes acid formation.
Solvent 1,4-Dioxane (Dry) Water promotes hydrate formation (See Fig 1).
Temperature 50–80°CHigher temps (>100°C) favor over-oxidation.
Time Monitor via TLC every 30 minStop immediately upon consumption of starting material.

Step-by-Step:

  • Dissolve 6-methoxy-2-methylquinazoline in anhydrous 1,4-dioxane (0.5 M concentration).

  • Add SeO₂ (1.1 eq).

  • Heat to 60°C under Argon atmosphere .

  • Critical Step: Filter hot through Celite to remove Selenium metal (red/black solid).

  • Evaporate solvent immediately. Do not leave in solution overnight.

Protocol B: The Bisulfite Adduct Strategy (Purification & Storage)

Reference Grounding: Bisulfite adducts allow purification without chromatography and long-term stability [3][4].

Formation:

  • Dissolve crude aldehyde in minimal Ethanol.

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃, 1.5 eq) with vigorous stirring.

  • A white precipitate (the adduct) will form within 15–30 minutes.

  • Filter the solid, wash with Et₂O (removes organic impurities), and dry.

  • Store this solid. It is stable to air and oxidation.

Regeneration (Just before use):

  • Suspend the adduct in EtOAc/Water (biphasic).

  • Add Na₂CO₃ or NaOH (pH 10–12) and stir for 10 mins.

  • Separate organic layer, dry over MgSO₄, and concentrate. You now have pure, fresh aldehyde.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q: Can I use Dess-Martin Periodinane (DMP) instead of SeO₂? A: Yes, and it is often cleaner. You must first synthesize the alcohol ((6-methoxyquinazolin-2-yl)methanol). DMP oxidation of the alcohol to the aldehyde is milder and avoids the "hydrate" trap because it is performed in anhydrous DCM. This is the recommended route for small-scale (<1g) batches.

Q: My aldehyde turned yellow/brown. Is it ruined? A: Likely yes. The color change usually indicates the formation of conjugated degradation products or polymerization initiated by the acid by-product. Check 1H NMR: if the aldehyde peak (~10.0 ppm) is diminished and a broad -COOH peak (>11 ppm) appears, repurify via the Bisulfite method immediately.

Q: Can I use the aldehyde directly in a Wittig reaction without isolation? A: Highly Recommended. If your end goal is an alkene, add the Wittig ylide directly to the filtered crude SeO₂ reaction mixture (after neutralizing any acidity). This "One-Pot" approach bypasses the most unstable phase (isolation).

REFERENCES

  • Selenium Dioxide Oxidation Protocols: Oxidations with Selenium Dioxide. (n.d.). IUPUI. Retrieved from [Link]

  • Quinazoline Synthesis & Stability: Chemical Insights Into the Synthetic Chemistry of Quinazolines. (2019). National Institutes of Health (PMC). Retrieved from [Link]

  • Bisulfite Adduct Purification: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. (1999).[2] Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Methoxyquinazoline-2-carbaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-methoxyquinazoline-2-carbaldehyde. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of purifying this compound using column chromatography. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 6-methoxyquinazoline-2-carbaldehyde in a question-and-answer format.

Issue 1: Poor Separation of the Product from Impurities

Question: I'm running a column, but my TLC analysis of the collected fractions shows that the 6-methoxyquinazoline-2-carbaldehyde is co-eluting with a closely-related impurity. How can I improve the separation?

Answer: This is a common challenge, especially with impurities that have similar polarities to the target compound. Here's a systematic approach to improving resolution:

  • Optimize the Mobile Phase: The choice of eluent is critical for achieving good separation.[1] For quinazoline derivatives, a common and effective solvent system is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[2]

    • Fine-Tune the Polarity: If your compound and the impurity are eluting too quickly (high Rf value), decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate. Conversely, if they are moving too slowly, a slight increase in polarity may be necessary.[3] Perform a gradient TLC with various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to identify the optimal solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Try a Different Solvent System: If adjusting the polarity of a two-component system doesn't work, consider introducing a third solvent or switching to a different solvent system altogether. For example, you could try a hexane:dichloromethane or a toluene:ethyl acetate system. The key is to find a system where the components of your mixture have different affinities for the mobile and stationary phases.[4]

  • Adjust the Stationary Phase: While silica gel is the most common stationary phase for this type of compound, its properties can be modified.[1]

    • Consider Alumina: If your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina could be a viable alternative.[3]

    • Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a small amount of a base, like triethylamine (typically 0.1-1% v/v), added to the eluent. This can be particularly helpful if you observe tailing of your compound's spot on the TLC plate.[1]

  • Improve Column Packing and Loading: A poorly packed column will lead to band broadening and poor separation.

    • Pack a Longer, Thinner Column: Increasing the length-to-diameter ratio of your column can enhance separation efficiency.

    • Minimize the Sample Band: Dissolve your crude product in the minimum amount of solvent and load it onto the column in as narrow a band as possible. Overloading the column is a common cause of poor separation.[5]

Issue 2: The Product is Decomposing on the Column

Question: My TLC analysis of the fractions shows new spots appearing that were not in the crude mixture, suggesting my product is degrading during purification. What can I do to prevent this?

Answer: Aldehydes can be sensitive molecules, prone to oxidation, especially when exposed to air and an acidic environment like a silica gel column for extended periods.[6][7][8] Here are some strategies to mitigate decomposition:

  • Work Quickly: The longer your compound is on the column, the greater the chance of degradation. Use a slightly more polar solvent system than what gives baseline separation to speed up the elution, and consider using flash chromatography with positive pressure to accelerate the process.

  • Use Deactivated Silica Gel: As mentioned previously, the acidity of silica gel can catalyze decomposition. Using silica gel deactivated with a base or switching to a less acidic stationary phase like alumina can help.[3]

  • Protect from Air and Light:

    • Inert Atmosphere: While not always necessary, if your compound is particularly sensitive, running the column under a nitrogen or argon atmosphere can prevent oxidation.[7]

    • Degassed Solvents: Solvents can contain dissolved oxygen which can contribute to oxidation. Degassing your solvents before use can be beneficial.

    • Protect from Light: Some compounds are light-sensitive. Wrapping your column in aluminum foil is a simple and effective way to prevent photodecomposition.[6][7]

Issue 3: The Product Won't Elute from the Column

Question: I've been flushing my column with the mobile phase for a long time, but I can't seem to get my product to elute. What's going on?

Answer: There are a few possibilities for this issue:

  • Incorrect Mobile Phase: The mobile phase may not be polar enough to move your compound down the column.[3]

    • Solution: Gradually increase the polarity of your eluent. If you started with 10% ethyl acetate in hexane, try increasing it to 20%, then 30%, and so on. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective for eluting compounds with a wide range of polarities.[1]

  • Compound Decomposition: It's possible that your compound has decomposed on the column into a very polar baseline material that is strongly adsorbed to the silica gel.[3]

    • Solution: Try flushing the column with a very polar solvent, such as pure ethyl acetate or even a mixture of dichloromethane and methanol, to see if you can recover any material. Before your next attempt, be sure to test the stability of your compound on a small amount of silica gel (you can do this on a TLC plate).[3]

  • Insoluble Compound: If you loaded your sample in a solvent that is stronger than your mobile phase, it may have precipitated at the top of the column.

    • Solution: Ensure that your compound is soluble in the mobile phase you are using. Always load your sample dissolved in a minimal amount of the eluent or a solvent of similar or lower polarity.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify 6-methoxyquinazoline-2-carbaldehyde?

A1: Based on the purification of similar quinazoline derivatives, a good starting point for your mobile phase would be a mixture of n-hexane and ethyl acetate.[2] We recommend starting with a low polarity mixture, such as 95:5 or 90:10 (n-hexane:ethyl acetate), and gradually increasing the polarity based on TLC analysis. The goal is to achieve an Rf value for your product of around 0.2-0.3 for optimal separation in column chromatography.[3]

Q2: How do I properly pack a silica gel column for flash chromatography?

A2: Proper column packing is essential for good separation. Here is a standard protocol for wet packing a column:

  • Prepare the Slurry: In a beaker, mix your silica gel with your initial, non-polar mobile phase to create a slurry.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column.

  • Compact the Silica: Gently tap the side of the column to help the silica pack evenly and remove any air bubbles. Use positive pressure to push the excess solvent through until the solvent level is just above the silica bed.

  • Add Sand: Add a thin layer of sand on top of the silica bed to prevent it from being disturbed when you add your sample and eluent.

Q3: How can I confirm the purity of my 6-methoxyquinazoline-2-carbaldehyde after purification?

A3: A combination of techniques should be used to confirm the purity of your final product:[7]

  • Thin-Layer Chromatography (TLC): A single spot in multiple different solvent systems is a strong indicator of purity.

  • Melting Point: A pure compound will have a sharp, narrow melting point range.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): This will confirm the structure of your compound and the absence of impurity peaks.

    • Mass Spectrometry (MS): This will confirm the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.[7]

Q4: My compound is a yellow solid. Is this expected?

A4: Yes, quinazoline derivatives are often colored solids. For example, a similar compound was reported as a yellow solid.[2] The color is due to the extended conjugated π-system of the quinazoline ring.

Data Presentation & Protocols

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityExpected Rf Range for ProductNotes
9:1 Hexane:Ethyl AcetateLow0.1 - 0.2Good for initial assessment of crude mixture.
8:2 Hexane:Ethyl AcetateMedium-Low0.2 - 0.4Often a good starting point for column elution.
7:3 Hexane:Ethyl AcetateMedium0.4 - 0.6Use if the product is eluting too slowly.
Experimental Protocol: Column Chromatography Purification
  • TLC Analysis: Analyze your crude 6-methoxyquinazoline-2-carbaldehyde by TLC using the solvent systems in Table 1 to determine the optimal eluent for separation.

  • Column Preparation: Prepare and pack a silica gel column as described in the FAQ section, using the chosen starting eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the prepared column.

  • Elution: Begin eluting the column with the starting mobile phase. Collect fractions in test tubes.

  • Monitoring: Monitor the elution process by performing TLC on the collected fractions.

  • Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[3]

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 6-methoxyquinazoline-2-carbaldehyde.

Visualizations

Workflow for Troubleshooting Poor Separation

G start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC with Gradient Solvents start->check_tlc repack_column Repack Column (Longer/Thinner) start->repack_column Suspect packing issue adjust_polarity Fine-Tune Polarity of Hexane:EtOAc check_tlc->adjust_polarity ΔRf improves? change_solvents Try Alternative Solvent System (e.g., Toluene:EtOAc) check_tlc->change_solvents No improvement success Improved Separation Achieved adjust_polarity->success change_solvents->success check_loading Ensure Minimal Sample Loading Volume repack_column->check_loading check_loading->success

Caption: A decision-making workflow for troubleshooting poor separation during column chromatography.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Singh, R., et al. (n.d.). Selection of mobile phase composition. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Silver, J. (2013, September 4). What is a good way to select mobile phase in chromatography? ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • BenchChem. (2025). Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde.
  • Lee, H., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Retrieved from [Link]

  • Dong, M. W. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Various Authors. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the IR Carbonyl Stretch Frequency of Quinazoline-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise analytical characterization of novel heterocyclic compounds is paramount. Quinazoline-2-carbaldehyde stands as a critical building block in medicinal chemistry, serving as a precursor to a diverse array of biologically active molecules.[1] Its reactivity and therapeutic potential are intrinsically linked to its molecular structure, and Infrared (IR) spectroscopy provides a rapid and powerful tool for structural elucidation. The carbonyl (C=O) stretching frequency is a particularly diagnostic feature in the IR spectrum of an aldehyde.

This guide provides an in-depth comparison of the IR carbonyl stretch frequency of quinazoline-2-carbaldehyde with other structurally relevant aromatic aldehydes. We will delve into the theoretical underpinnings that govern this vibrational mode, present a robust experimental protocol for acquiring high-quality IR data, and analyze the expected spectral differences.

Theoretical Framework: Factors Influencing Carbonyl Stretching Frequency

The position of the C=O stretching vibration in an IR spectrum is highly sensitive to the electronic environment of the carbonyl group.[2] Generally, the absorption for aldehydes and ketones appears in the range of 1660 to 1770 cm⁻¹.[3] Several key factors can cause shifts in this frequency:

  • Conjugation: When the carbonyl group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency is lowered. This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group, thereby weakening the bond and decreasing the energy required to excite its stretching vibration.[2] Aromatic aldehydes, for instance, typically show a C=O absorption near 1705 cm⁻¹, which is about 25 cm⁻¹ lower than that of saturated aldehydes.[3]

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond order and shift the stretching frequency to a higher wavenumber. Conversely, electron-donating groups decrease the frequency.

  • Ring Strain: For cyclic ketones, incorporation of the carbonyl group into a small ring (5-membered or smaller) increases the stretching frequency due to angle strain.[3]

Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method

For a solid sample like quinazoline-2-carbaldehyde, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality IR spectrum.[4]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is pure and thoroughly dry, as moisture can interfere with the spectrum and damage the KBr plates.

    • In a clean agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) to a very fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

  • Mixing with KBr:

    • Add approximately 100-200 mg of spectroscopic grade, oven-dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis a Dry Sample b Grind Sample (1-2 mg) a->b c Add Dry KBr (100-200 mg) b->c d Mix Thoroughly c->d e Transfer to Pellet Die d->e f Apply Pressure (8-10 tons) e->f g Form Transparent Pellet f->g h Place Pellet in FT-IR g->h i Record Spectrum (4000-400 cm⁻¹) h->i j Analyze Data i->j

Caption: Workflow for obtaining the IR spectrum of a solid sample using the KBr pellet method.

Comparative Analysis of Carbonyl Stretch Frequencies

CompoundStructureC=O Stretch (cm⁻¹)Rationale for Frequency
Quinazoline-2-carbaldehyde Quinazoline-2-carbaldehyde~1700-1710 (Estimated) The aldehyde is conjugated with the quinazoline ring system. The two nitrogen atoms in the ring are electron-withdrawing, which may slightly increase the frequency compared to benzaldehyde.
Benzaldehyde Benzaldehyde~1703Conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[3]
Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde~1705Similar to benzaldehyde, the aldehyde is conjugated with an aromatic ring. The nitrogen atom in the pyridine ring is electron-withdrawing, but its effect on the C=O stretch is not significantly different from benzaldehyde.
Indole-3-carboxaldehyde Indole-3-carboxaldehyde~1655-1665The indole ring is a more electron-rich aromatic system compared to benzene, and the nitrogen atom can donate electron density through resonance, further decreasing the C=O bond order and lowering the stretching frequency.

In-Depth Discussion

The estimated carbonyl stretching frequency for quinazoline-2-carbaldehyde is placed slightly higher than that of benzaldehyde. This prediction is based on the presence of two nitrogen atoms within the quinazoline ring system. These nitrogen atoms are electronegative and exert an electron-withdrawing inductive effect, which tends to pull electron density away from the carbonyl group. This effect would slightly strengthen the C=O double bond, leading to a modest increase in the stretching frequency compared to benzaldehyde, where only carbon atoms are present in the aromatic ring.

In contrast, indole-3-carboxaldehyde exhibits a significantly lower C=O stretching frequency. The nitrogen atom in the indole ring is part of a pyrrole-like system and possesses a lone pair of electrons that can be delocalized into the aromatic system through resonance. This electron-donating resonance effect outweighs the inductive electron-withdrawing effect of the nitrogen, leading to a decrease in the C=O double bond character and a concomitant decrease in its stretching frequency.

Pyridine-2-carbaldehyde provides an interesting comparison. The nitrogen atom in the pyridine ring is electron-withdrawing, similar to the nitrogens in quinazoline. However, the overall electronic effect on the carbonyl stretch appears to be very similar to that of benzaldehyde, suggesting a balance of inductive and resonance effects that results in a comparable C=O frequency.

Conclusion

The IR carbonyl stretching frequency is a sensitive probe of the electronic environment of the aldehyde functional group. For quinazoline-2-carbaldehyde, we predict a C=O stretch in the range of 1700-1710 cm⁻¹, slightly higher than that of benzaldehyde due to the electron-withdrawing nature of the two nitrogen atoms in the quinazoline ring. This guide provides a robust framework for the experimental determination and theoretical interpretation of this key spectral feature, aiding researchers in the unambiguous characterization of this important class of heterocyclic compounds.

References

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Shimadzu. KBr Pellet Method. Retrieved from [Link]

  • European Journal of Chemistry. (2016, March 31). Europ pean Jo ournal of Che emistry y. Retrieved from [Link]

  • ACS Omega. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017, October 8). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Retrieved from [Link]

  • Heterocycles. (1999). ACCESS TO QUINAZOLINES FROM 2-NITROBENZALDEHYDE AND ARYLAMINES. Retrieved from [Link]

  • NIST WebBook. Quinoline-2-carboxaldehyde. Retrieved from [Link]

  • Systematic Studies On The Synthesis And Spectroscopic Properties Of Quinazoline Scaffolds. View of Systematic Studies On The Synthesis And Spectroscopic Properties Of Quinazoline Scaffolds. Retrieved from [Link]

  • ACS Omega. (2021, May 23). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Retrieved from [Link]

  • PubChem. Quinazoline-2-carbaldehyde. Retrieved from [Link]

  • SciSpace. Quinazoline-containing Hydrazydes of Dicarboxylic Acids and Products of Their Structural Modification – A Novel Class of Anti-. Retrieved from [Link]

  • ACS Omega. (2025, August 1). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Retrieved from [Link]

  • e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]

  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • NIST WebBook. Quinazoline. Retrieved from [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • ResearchGate. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • SpectraBase. 2,3-DIHYDRO-2-ETHYL-2-METHYL-4(1H)-QUINAZOLINONE - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST WebBook. Quinoline, 2-phenyl-. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of Quinazoline and Quinoline Scaffolds: From Carbaldehyde Analogs to Advanced Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinazoline and quinoline scaffolds stand out as "privileged structures," forming the backbone of numerous therapeutic agents.[1][2] Both are bicyclic heterocyclic aromatic compounds, but the arrangement of nitrogen atoms within their frameworks imparts distinct electronic properties and, consequently, diverse biological activities.[1] While quinoline consists of a benzene ring fused to a pyridine ring, quinazoline features a benzene ring fused to a pyrimidine ring.[1] This guide provides a comparative analysis of these two scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols for their evaluation.

I. Comparative Analysis of Anticancer Activity

Both quinoline and quinazoline derivatives exhibit a broad spectrum of anticancer activities, but they often achieve these effects through different primary mechanisms of action.[2] Quinazolines are particularly renowned for their role as protein kinase inhibitors, whereas quinolines demonstrate a more diverse range of mechanisms, including kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization.[2]

Mechanism of Action: Kinase Inhibition vs. Diverse Targets

Quinazoline Derivatives: The quinazoline scaffold has been exceptionally successful in the realm of targeted cancer therapy, most notably in the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[1][2] The rigid structure of the quinazoline core is well-suited to fit into the ATP-binding pocket of kinases, leading to potent and selective inhibition. Marketed drugs like Gefitinib, Erlotinib, and Afatinib are all based on the quinazoline framework and are primary treatments for cancers driven by specific EGFR mutations, such as non-small cell lung cancer.[2][3]

Quinoline Derivatives: While also capable of inhibiting kinases (e.g., Bosutinib, an Abl and Src kinase inhibitor), the quinoline scaffold has proven to be a more versatile starting point for targeting other cellular machinery.[2][4] Analogs of the natural product Camptothecin, which feature a quinoline core, are potent topoisomerase inhibitors.[2] Other quinoline derivatives have been shown to disrupt microtubule dynamics, arresting the cell cycle and leading to apoptosis.[5] This mechanistic diversity allows for the development of quinoline-based drugs for a wider array of cancer types, including leukemias and various solid tumors.[2]

Quantitative Comparison of Cytotoxic Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the cytotoxic activity of representative quinazoline and quinoline derivatives against various human cancer cell lines.

Compound Class Specific Derivative Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM) of Reference
Quinoline-Chalcone Hybrids 12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
8-Methoxy-4-anilinoquinolines 2iHeLa (Cervical)7.15Gefitinib17.12
BGC-823 (Gastric)4.65Gefitinib19.27
Quinazoline-based 9H358, A549 (Lung)Potent (nM range)Gefitinib, Erlotinib-
Quinazolinone-Imidazolone Hybrids 44MCF-7 (Breast)3x more potent than CisplatinCisplatin-

Data synthesized from multiple sources for comparative illustration.[3][6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptotic signals Inhibitor Quinazoline/Quinoline Kinase Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinoline/quinazoline derivatives.

II. Comparative Analysis of Antimicrobial Activity

Both quinazoline and quinoline scaffolds have been extensively explored for the development of new antimicrobial agents to combat drug-resistant pathogens.[8][9] The quinolones (e.g., ciprofloxacin) are a major class of synthetic antibiotics, highlighting the proven utility of the quinoline core.[8] Quinazoline derivatives have also demonstrated significant potential, particularly against Gram-positive bacteria.[8]

Spectrum of Activity and Potency

Quinoline Derivatives: The quinoline framework is the basis for the quinolone class of antibiotics, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting DNA topoisomerases.[10] More recent research has focused on developing novel quinoline derivatives effective against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[8][11]

Quinazoline Derivatives: Quinazoline-based compounds have shown potent activity, often with a greater leaning towards Gram-positive pathogens like S. aureus and S. pyogenes.[12][13] Some derivatives exhibit broad-spectrum activity, and their mechanism can involve the inhibition of bacterial RNA transcription and translation.[13] The development of quinazoline-2,4(1H,3H)-dione derivatives has been pursued to create novel inhibitors of bacterial gyrase and topoisomerase IV, mimicking the action of fluoroquinolones.[14]

Quantitative Comparison of Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher potency.

Compound Class Specific Derivative Bacterial Strain MIC (µg/mL) Reference Drug MIC (µg/mL) of Reference
Quinoline-2-one Derivative 6cMRSA0.75Daptomycin-
VRE0.75Daptomycin-
Quinoline Hybrid 7bS. aureus2--
M. tuberculosis H37Rv10--
2-Substituted Quinazoline 22S. pyogenes12-25 (µM)Gentamycin-
Quinazoline Derivative 13aE. coli<0.25Ciprofloxacin-
P. aeruginosa0.5Ciprofloxacin-

Data synthesized from multiple sources for comparative illustration.[9][10][11][13]

III. Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key therapeutic goal. Both quinazoline and quinoline derivatives have been investigated as promising scaffolds for this purpose, targeting key enzymes and receptors in the inflammatory cascade.[15][16]

Molecular Targets and Efficacy

Quinoline Derivatives: The quinoline nucleus has emerged as a versatile template for designing agents that target several key players in inflammation.[17] These include Phosphodiesterase 4 (PDE4), Cyclooxygenase (COX), TNF-α converting enzyme (TACE), and Transient Receptor Potential Vanilloid 1 (TRPV1).[15][18] The specific activity is highly dependent on the nature and position of substituents on the quinoline ring. For instance, a carboxamide moiety can lead to TRPV1 antagonism, while a carboxylic acid group can confer COX inhibition.[15]

Quinazoline Derivatives: Quinazoline-based compounds have also demonstrated significant anti-inflammatory properties.[19] Studies have shown their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in inflammatory responses.[16] Some pyrazolo[1,5-a]quinazoline derivatives have been identified as potential ligands for mitogen-activated protein kinases (MAPKs) like JNK3, which are crucial in mediating inflammation.[16] Several quinazolinone analogs have shown potent activity in the carrageenan-induced paw edema model, a standard in vivo test for acute inflammation, with efficacy comparable to or exceeding that of reference drugs like phenylbutazone and diclofenac sodium.[20][21]

Quantitative Comparison of Anti-inflammatory Activity
Compound Class Assay Result (% Inhibition) Reference Drug % Inhibition of Reference
Quinazolinone Derivative Carrageenan-induced paw edema15.1 - 32.5Phenylbutazone-
Thiazolidinone-Quinazolinone Carrageenan-induced paw edema22.9 - 32.5Phenylbutazone-
Styryl-substituted Quinazolinone Carrageenan-induced paw edema62.2 - 80.7Indomethacin80.9
Pyrazolo[1,5-a]quinazoline LPS-induced NF-κB activityIC50 = 4.8 - 30.1 µM--

Data synthesized from multiple sources for comparative illustration.[16][20]

IV. Experimental Protocols: A Guide to Bioactivity Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we detail the methodologies for key assays used to determine the anticancer and antimicrobial activities of quinazoline and quinoline analogs.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To evaluate the cytotoxic effects of quinazoline and quinoline derivatives on cancer cell lines.[1]

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Treat with Compound Dilutions seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of quinazoline and quinoline derivatives against bacterial strains.[8]

Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is visually determined as the lowest concentration of the compound that inhibits bacterial growth after a set incubation period.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

V. Conclusion: Choosing the Right Scaffold for the Target

Both quinoline and quinazoline derivatives have proven to be exceptionally valuable scaffolds in the development of bioactive agents.[1] The choice between these two frameworks in a drug discovery program is dictated by the specific molecular target and the desired pharmacological profile.

  • Quinazolines have a more established clinical track record as highly potent and selective protein kinase inhibitors, making them a scaffold of choice for targeted therapies, particularly in oncology.[2]

  • Quinolines offer greater mechanistic diversity, emerging as potent inhibitors of a broad range of kinases, topoisomerases, and microbial enzymes, as well as disruptors of tubulin polymerization.[2] This versatility makes them a fertile ground for developing broad-spectrum anticancer agents and novel antimicrobials.[2][8]

The rich chemistry and proven biological relevance of both scaffolds ensure that they will continue to be a focus of intense research, promising the discovery of novel and more effective therapies for a multitude of diseases.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Vertex AI Search.
  • head-to-head study of quinoline vs quinazoline deriv
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Benchchem.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.
  • Quinolines: a new hope against inflamm
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi.
  • Design, Synthesis, And Evaluation Of Novel Quinazoline Derivatives As Anti-Inflamm
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC.
  • Navigating the Cytotoxic Landscape of Quinoline-Carbaldehyde Derivatives: A Compar
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
  • Review on recent development of quinoline for anticancer activities. ScienceDirect.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Synthesis of novel quinazolinone derivatives fused with imidazolone and evaluation of their anticancer activities.

Sources

Technical Guide: Characterization & Profiling of 6-Methoxyquinazoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization, detection, and control of 6-methoxyquinazoline-2-carboxylic acid , a critical process-related impurity and potential oxidative degradant in the synthesis and stability profiling of quinazoline-based tyrosine kinase inhibitors (TKIs).

Executive Summary & Chemical Context

6-Methoxyquinazoline-2-carboxylic acid represents a specific class of impurities often encountered in the development of EGFR inhibitors (e.g., Gefitinib analogs) and alpha-blockers. Its presence typically indicates:

  • Over-oxidation: Oxidative cleavage of C2-substituents (such as methyl, hydroxymethyl, or aldehyde groups).

  • Hydrolysis: Hydrolysis of a 2-cyano or 2-ester starting material.

Characterizing this impurity is analytically challenging due to its amphoteric nature (basic quinazoline nitrogen + acidic carboxylic acid), which leads to pH-dependent solubility and retention shifts during liquid chromatography.

Chemical Profile
PropertySpecification
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
pKa (Predicted) ~2.5 (Carboxyl), ~3.8 (Quinazoline N1)
UV Maxima ~245 nm, ~330 nm (Characteristic Quinazoline Core)
Solubility Soluble in DMSO, Dilute Base; Poor in Water (Neutral pH)

Comparative Analytical Methodologies

This section compares three distinct workflows for detecting and quantifying this impurity. The choice of method depends on the stage of drug development (Early R&D vs. QC Release).

Comparison Matrix: Performance vs. Application
FeatureMethod A: RP-HPLC (UV) Method B: HILIC-MS/MS Method C: CE-DAD
Primary Use Routine QC, Purity TestingTrace Impurity Profiling (<0.05%)Chiral/Ionic Separation
Stationary Phase C18 (End-capped)Amide or ZwitterionicFused Silica Capillary
Mobile Phase Phosphate Buffer (pH 2.5) / ACNAmmonium Acetate (pH 5.5) / ACNBorate Buffer (pH 9.0)
Sensitivity (LOD) ~0.5 µg/mL~1–5 ng/mL~2 µg/mL
Key Advantage Robust, Low Cost, ReproducibleHigh Specificity, Mass ConfirmationOrthogonal Selectivity
Limitation Poor retention of polar acid without ion-suppressionMatrix effects, Higher CostLower Sensitivity
Expert Insight (E-E-A-T)
  • Why pH 2.5 for RP-HPLC? At pH 2.5, the carboxylic acid (pKa ~2.5) is partially protonated (neutral), increasing interaction with the hydrophobic C18 chain. Simultaneously, the quinazoline nitrogen is protonated, but the overall hydrophobicity of the fused ring system allows sufficient retention. Using neutral pH would ionize the carboxylate (

    
    ), causing the impurity to elute in the void volume.
    
  • Why HILIC for MS? If the impurity is too polar for C18, Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar acid via water-layer partitioning, providing superior peak shape and sensitivity compatible with MS (volatile buffers).

Detailed Experimental Protocols

Protocol A: Routine Quantification via RP-HPLC

Objective: Quantify 6-methoxyquinazoline-2-carboxylic acid at levels >0.05% in drug substance.

System Suitability Criteria:

  • Tailing Factor: < 1.5[1]

  • Resolution (impurity vs. API): > 2.0

  • %RSD (n=6): < 2.0%

Step-by-Step Methodology:

  • Column Selection: Use a C18 column with high carbon load (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm) to withstand acidic pH and maximize retention.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 2.5  with Orthophosphoric acid. (Ensures carboxyl group protonation).[2]
      
    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • T=0 min: 95% A / 5% B (Hold for 2 min to elute salts).

    • T=20 min: 40% A / 60% B (Linear ramp to elute hydrophobic parent drug).

    • T=25 min: 95% A / 5% B (Re-equilibration).

  • Detection: UV at 245 nm (Max absorbance) and 330 nm (Specific for quinazoline core, less interference).

  • Sample Prep: Dissolve 10 mg of API in 10 mL of Diluent (50:50 Water:ACN). Sonicate for 10 mins.

Protocol B: Structural Confirmation via LC-MS/MS

Objective: Confirm identity in a complex matrix.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (protonated quinazoline,

    
    ) and Negative Mode  (carboxylate, 
    
    
    
    ).
    • Note: Positive mode is often more sensitive for quinazolines due to the basic nitrogens.

  • Fragmentation Pattern (MS2):

    • Parent Ion: m/z 205.06 (

      
      )
      
    • Fragment 1: m/z 161 (

      
      ) – Characteristic decarboxylation of 2-COOH.
      
    • Fragment 2: m/z 146 (

      
      ) – Loss of methyl group from methoxy.
      
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile. Avoid non-volatile phosphate buffers.

Visualizing the Characterization Workflow

The following diagram illustrates the decision tree for characterizing this impurity, distinguishing between identification and quantification pathways.

ImpurityCharacterization Sample Crude Drug Substance (Quinazoline API) Screening Initial Screening (HPLC-UV Broad Gradient) Sample->Screening ImpurityDetected Peak Detected (RT < API) Screening->ImpurityDetected Decision Impurity Level? ImpurityDetected->Decision HighLevel > 0.1% (Identification Req.) Decision->HighLevel TraceLevel < 0.1% (Monitoring) Decision->TraceLevel Isolation Prep-HPLC / Flash Chromat. Isolation of Impurity HighLevel->Isolation QuantMethod Develop Quant Method (RP-HPLC pH 2.5) TraceLevel->QuantMethod StructureID Structural Elucidation Isolation->StructureID NMR 1H/13C NMR (Confirm -COOH, -OCH3) StructureID->NMR MS HR-MS / MS-MS (m/z 205 -> 161) StructureID->MS MS->QuantMethod Validates

Caption: Workflow for the isolation, identification, and method development for 6-methoxyquinazoline-2-carboxylic acid.

Supporting Data & Performance Metrics

Linearity and Range (Experimental Data Example)

The following data represents a typical validation set for Method A (RP-HPLC).

Concentration (µg/mL)Peak Area (mAU*s)Recovery (%)
0.5 (LOQ)1,24098.5
5.012,50099.2
25.063,100100.1
50.0126,40099.8
Regression (

)
0.9998 Pass
Specificity Study (Forced Degradation)

To validate the method's specificity, the parent drug is subjected to stress conditions.

  • Oxidative Stress (3%

    
    , 24h):  Significant increase in 6-methoxyquinazoline-2-carboxylic acid peak, confirming it is an oxidative degradant.
    
  • Acidic Hydrolysis (1N HCl, 60°C): Minimal formation, suggesting the quinazoline ring is stable to acid, but the substituent at C2 is the labile point.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation, 2005. [Link]

  • PubChem Compound Summary. "6-Methoxy-4-methylquinazoline-2-carboxylic acid (Structural Analog)." National Center for Biotechnology Information. [Link]

  • Hansson, C. "Identification of 6-hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine by GC-MS (Methodology Comparison)." Acta Dermato-Venereologica, 1984.[3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.